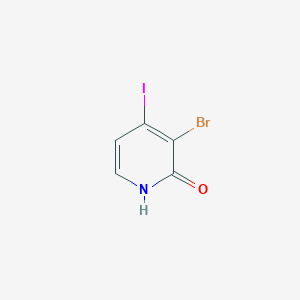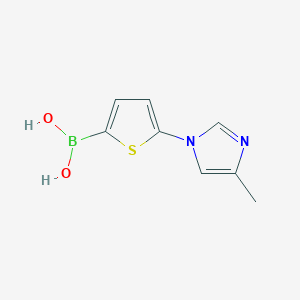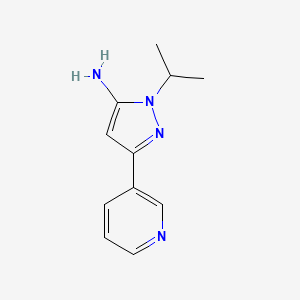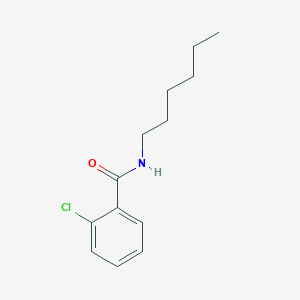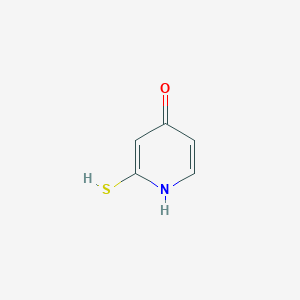
4-Hydroxypyridine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxypyridine-2(1H)-thione is a heterocyclic compound with a pyridine ring substituted with a hydroxyl group at the fourth position and a thione group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxypyridine-2(1H)-thione can be synthesized through various methods. One common approach involves the cyclocondensation of β-methoxy-β-ketoenamides, which are obtained from the multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids . This process involves the following steps:
Multicomponent Reaction: Alkoxyallenes, nitriles, and carboxylic acids react to form β-methoxy-β-ketoenamides.
Cyclocondensation: The β-methoxy-β-ketoenamides undergo cyclocondensation to form 4-hydroxypyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxypyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The thione group can be reduced to form thiol derivatives.
Substitution: The compound can undergo substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxypyridine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxypyridine-2(1H)-thione involves its interaction with various molecular targets and pathways. The hydroxyl and thione groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways involved in inflammation, oxidative stress, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxypyridine: Similar structure but lacks the thione group.
2-Hydroxypyridine: Hydroxyl group at the second position instead of the fourth.
4-Aminopyridine: Amino group instead of the hydroxyl group at the fourth position.
Uniqueness
4-Hydroxypyridine-2(1H)-thione is unique due to the presence of both hydroxyl and thione groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H5NOS |
|---|---|
Peso molecular |
127.17 g/mol |
Nombre IUPAC |
2-sulfanyl-1H-pyridin-4-one |
InChI |
InChI=1S/C5H5NOS/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8) |
Clave InChI |
OYMTWUYXTXPUGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=CC1=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


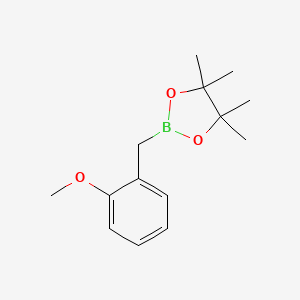

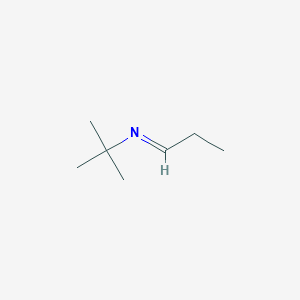
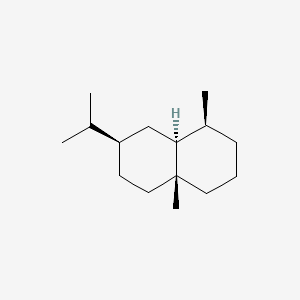

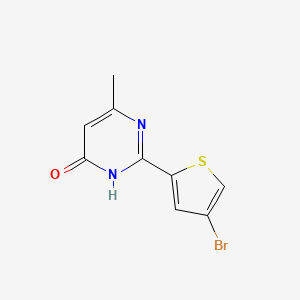
![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
